molecular formula C17H15N3O3 B5812216 N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide

カタログ番号 B5812216
分子量: 309.32 g/mol
InChIキー: YSGXXYJFHRXIBR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide, also known as ABX-1431, is a small molecule drug candidate that has been developed for the treatment of various neurological disorders. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.

作用機序

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide acts as a selective inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the breakdown of the endocannabinoid 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the levels of 2-AG in the brain, which in turn activates the CB1 and CB2 receptors of the endocannabinoid system, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to reduce pain and inflammation in animal models of neuropathic pain and multiple sclerosis. It has also been shown to improve motor function in animal models of Parkinson's disease.

実験室実験の利点と制限

One of the main advantages of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide is its selectivity for MAGL, which reduces the risk of off-target effects. However, one limitation of this compound is its relatively short half-life, which may require frequent dosing in clinical settings.

将来の方向性

There are several potential future directions for the development of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide. One direction is the evaluation of its efficacy in clinical trials for the treatment of various neurological disorders. Another direction is the development of more potent and selective MAGL inhibitors based on the structure of this compound. Finally, the role of the endocannabinoid system in various physiological processes is still not fully understood, and further research is needed to fully elucidate its therapeutic potential.

合成法

The synthesis of N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide involves several steps, including the reaction of 2-aminobenzoic acid with acetic anhydride to form N-acetyl-2-aminobenzoic acid. This intermediate is then reacted with 2-amino-6-bromo-1,3-benzoxazole to form this compound.

科学的研究の応用

N-{4-[6-(acetylamino)-1,3-benzoxazol-2-yl]phenyl}acetamide has been studied extensively for its potential therapeutic benefits in various neurological disorders, including multiple sclerosis, Parkinson's disease, and neuropathic pain. It has been shown to modulate the activity of the endocannabinoid system, which is involved in the regulation of various physiological processes, including pain, inflammation, and mood.

特性

IUPAC Name

N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3/c1-10(21)18-13-5-3-12(4-6-13)17-20-15-8-7-14(19-11(2)22)9-16(15)23-17/h3-9H,1-2H3,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSGXXYJFHRXIBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101320709
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49665655
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

330448-78-7
Record name N-[4-(6-acetamido-1,3-benzoxazol-2-yl)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101320709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。